molecular formula C8H14ClNO2 B12878702 (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12878702
M. Wt: 191.65 g/mol
InChI Key: RWNZZYTUPQTPSR-JWOPXBRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a vinyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride typically involves the vinylation of a pyrrolidine derivative. One common method includes the use of vinyl magnesium bromide as the vinylation reagent in the presence of potassium carbonate, yielding the desired product with high purity . The reaction is performed under mild conditions, making it both cost-effective and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly reagents and conditions is emphasized to ensure sustainability and cost-efficiency. The process may include steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds are used under mild conditions.

Major Products

The major products formed from these reactions include aldehydes, acids, saturated pyrrolidine derivatives, and substituted vinyl compounds.

Scientific Research Applications

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is unique due to its vinyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (2S)-5-ethenylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h3,6-7,9H,1,4-5H2,2H3;1H/t6?,7-;/m0./s1

InChI Key

RWNZZYTUPQTPSR-JWOPXBRZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(N1)C=C.Cl

Canonical SMILES

COC(=O)C1CCC(N1)C=C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.